REACTION_CXSMILES
|
CC1(C)C(C)(C)[O:5][B:4]([C:9]2[CH:14]=[CH:13][C:12]([C:15]3[O:16][CH:17]=[N:18][N:19]=3)=[CH:11][CH:10]=2)[O:3]1.I([O-])(=O)(=O)=O.[Na+].C(O)(=O)C>C1COCC1.O>[O:16]1[CH:17]=[N:18][N:19]=[C:15]1[C:12]1[CH:11]=[CH:10][C:9]([B:4]([OH:5])[OH:3])=[CH:14][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.504 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C=C1)C=1OC=NN1)C
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant slurry was stirred at RT for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtered solid was washed with ethyl acetate (75 mL) and THF-methanol (1:1, 100 mL)
|
Type
|
CONCENTRATION
|
Details
|
the filtrates were concentrated in vacuo to a white solid
|
Type
|
CUSTOM
|
Details
|
10 mL of 0.1 M aq HCl and was sonicated
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
FILTRATION
|
Details
|
The trace of insolubles were filtered
|
Type
|
ADDITION
|
Details
|
the organic layer was diluted with ethyl acetate (25 mL)
|
Type
|
WASH
|
Details
|
washed with 0.1 M Na2S2O3 (2×20 mL), water (2×20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NN=C1)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 304 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |